N-(4-oxopentyl)acetamide
Description
N-(4-Oxopentyl)acetamide is a substituted acetamide characterized by a pentyl chain with a ketone group at the fourth carbon and an acetamide moiety at the terminal position. Its molecular formula is C₇H₁₃NO₂, and it is synthesized via a reaction involving pyridine, acetyl chloride, and 2-methyl-1-pyrroline, followed by hydrochloric acid and sodium hydroxide treatment. The product is purified using flash chromatography, with structural confirmation via NMR and mass spectrometry . This compound has been utilized in biosynthetic pathway studies as a non-thioester analog of SNAC (N-acetylcysteamine) derivatives to investigate substrate promiscuity in enzymatic reactions .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(4-oxopentyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-3-5-8-7(2)10/h3-5H2,1-2H3,(H,8,10) |
InChI Key |
HJSYCVYFTIIOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Molecular Formula | Key Substituents | Structural Features |
|---|---|---|---|
| N-(4-Oxopentyl)acetamide | C₇H₁₃NO₂ | 4-ketone pentyl chain | Aliphatic chain with ketone and acetamide |
| N-(4-Ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 4-ethoxy phenyl group | Aromatic ring with ethoxy and acetamide |
| Paracetamol (N-(4-Hydroxyphenyl)acetamide) | C₈H₉NO₂ | 4-hydroxy phenyl group | Phenolic hydroxyl and acetamide |
| N-(3-Methylbutyl)acetamide | C₇H₁₅NO | 3-methylbutyl chain | Branched alkyl chain with acetamide |
| N-(4-Nitrophenethyl)acetamide | C₁₀H₁₂N₂O₃ | 4-nitro phenethyl group | Aromatic nitro and acetamide |
Functional and Pharmacological Activities
- Antimicrobial Activity : Acetamide derivatives with aromatic and heterocyclic substituents, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide, exhibit potent activity against gram-positive bacteria and fungi .
- Analgesic Activity : Paracetamol (N-(4-hydroxyphenyl)acetamide) is a widely used analgesic and antipyretic, functioning via cyclooxygenase inhibition .
- Pheromone Activity : N-(3-Methylbutyl)acetamide acts as a pheromone in Polistes wasps, attracting conspecifics .
- Biosynthetic Utility : this compound serves as a tool in enzymatic studies due to its structural mimicry of SNAC derivatives .
Analytical Characterization
- This compound : Characterized by NMR (¹H and ¹³C) and mass spectrometry, with distinct signals for the ketone (δ ~2.1 ppm) and acetamide (δ ~2.0 ppm) groups .
- N-(4-Ethoxyphenyl)acetamide : Analyzed via GC/MS (Agilent 5977 MSD) with a molecular ion peak at m/z 179.22 .
- N-(4-Hydroxyphenyl)acetamide (Paracetamol) : Identified by IR (N-H stretch at ~3300 cm⁻¹) and UV spectroscopy (λmax ~243 nm) .
Key Differentiators and Trends
- Substituent Impact : Aromatic substituents (e.g., nitro, hydroxy) enhance pharmacological activity, while aliphatic chains (e.g., 4-oxopentyl) are suited for metabolic or enzymatic studies.
- Synthetic Flexibility : Acetamides with aromatic groups are often synthesized via electrophilic substitution, whereas aliphatic analogs rely on alkylation or condensation .
- Diverse Applications : From pharmaceuticals (paracetamol) to ecological signaling (wasp pheromones), acetamide derivatives demonstrate versatility across disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
